methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Overview
Description
Methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a methyl ester functional group. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the chromen-2-one core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Benzyloxy group addition: The benzyloxy group can be introduced via nucleophilic substitution using benzyl alcohol and a suitable leaving group.
Esterification: The final step involves esterification of the chromen-2-one derivative with methyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The benzyloxy and chloro substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Lacks the chloro substituent.
Methyl [7-(benzyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]acetate: Lacks the 4-methyl group.
Methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate: Has a propanoate ester instead of an acetate ester.
Uniqueness
The presence of both the benzyloxy and chloro substituents, along with the methyl ester group, makes methyl [7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
methyl 2-(6-chloro-4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12-14-8-16(21)18(25-11-13-6-4-3-5-7-13)10-17(14)26-20(23)15(12)9-19(22)24-2/h3-8,10H,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQADJFZPGLXJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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